
methyl L-tryptophyl-L-prolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl L-tryptophyl-L-prolinate is a compound that combines the amino acids tryptophan and proline It is a derivative of tryptophan, an essential amino acid, and proline, a non-essential amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl L-tryptophyl-L-prolinate typically involves the esterification of L-tryptophan and L-proline. The process begins with the protection of the amino group of L-tryptophan, followed by the coupling of the protected L-tryptophan with L-proline methyl ester. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Methyl L-tryptophyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Methyl L-tryptophyl-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neurotransmitter regulation.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of methyl L-tryptophyl-L-prolinate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The compound may also influence neurotransmitter pathways, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl L-prolinate: A simpler derivative of proline.
Methyl L-tryptophanate: A derivative of tryptophan.
L-tryptophyl-L-prolinate: The non-methylated form of the compound.
Uniqueness
Methyl L-tryptophyl-L-prolinate is unique due to its combined structure, which incorporates both tryptophan and proline
特性
分子式 |
C17H21N3O3 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC名 |
methyl (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-23-17(22)15-7-4-8-20(15)16(21)13(18)9-11-10-19-14-6-3-2-5-12(11)14/h2-3,5-6,10,13,15,19H,4,7-9,18H2,1H3/t13-,15-/m0/s1 |
InChIキー |
DQLQWFVMYFPPKM-ZFWWWQNUSA-N |
異性体SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
正規SMILES |
COC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



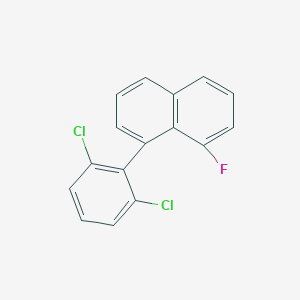

![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
![4-[(4-Chlorophenyl)methyl]-6-methoxyisoquinolin-7-ol](/img/structure/B11835797.png)
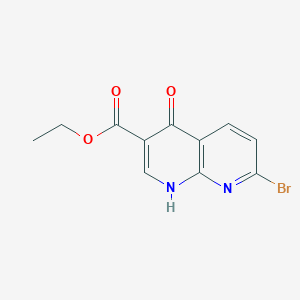
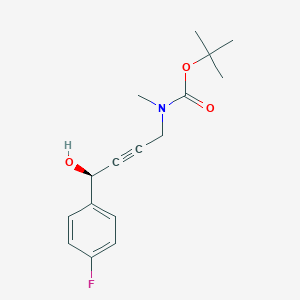

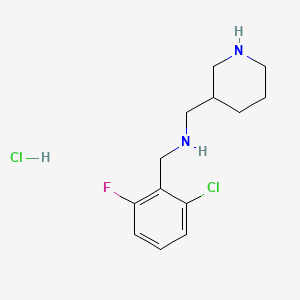
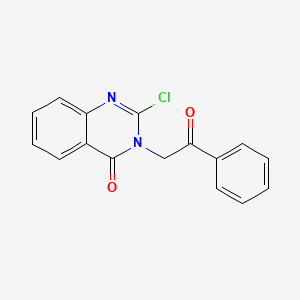
![3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11835847.png)

